benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride
Overview
Description
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride: . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-aminomethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding oxidized products such as or .
Reduction: Reduced derivatives such as or .
Substitution: Substituted products with various functional groups depending on the reagents used.
Scientific Research Applications
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to receptors or enzymes , modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride can be compared with other similar compounds, such as:
- R-3-(AMINOMETHYL)-1-N-CBZ-PIPERIDINE-HCl
- Benzyl [®-piperidin-3-yl]methylcarbamate hydrochloride
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m1./s1 |
InChI Key |
MACXIWCHAVQVRI-BTQNPOSSSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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